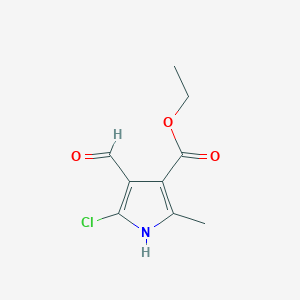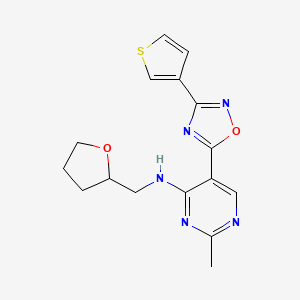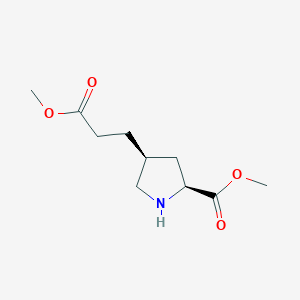![molecular formula C9H7FN2O2 B2876711 Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1802489-63-9](/img/structure/B2876711.png)
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1802489-63-9. Its molecular weight is 194.17 . The IUPAC name for this compound is methyl 6-fluoropyrazolo [1,5-a]pyridine-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7FN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 . It has a Log Kp (skin permeation) of -6.76 cm/s . Its Log Po/w (iLOGP) is 2.16 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research indicates the utility of enaminones derived from pyrazole-containing compounds in synthesizing a wide range of substituted pyridine derivatives with potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized, leading to the creation of bipyrazoles and pyrazolylisoxazoles upon reaction with hydrazine hydrate and hydroxylamine hydrochloride, respectively. These compounds demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment. The study highlights the versatility of pyrazole derivatives in generating bioactive molecules for cancer therapy and infection control (Riyadh, 2011).
Organic Synthesis Methodologies
Another application area is the development of novel methodologies for organic synthesis. A study on the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates revealed the formation of 3-fluoropyrazolo[1,5-a]pyridines, showcasing an efficient approach to introducing fluorine atoms into pyrazole rings. This method, using Selectfluor as a fluorinating reagent, enables the preparation of fluorinated heterocycles, which are valuable in medicinal chemistry and agrochemical research due to their unique biological activities (Alieva & Vorob’ev, 2020).
Development of Fluorescent Probes
Furthermore, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the creation of functional fluorophores demonstrates the potential of pyrazole derivatives in the field of materials science. These fluorophores, derived from strategic N-heteroaryl aldehyde intermediates, show promise as fluorescent probes for biological and environmental applications due to their large Stokes shifts and high quantum yields, particularly in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 2.16 , which could impact its bioavailability.
Propiedades
IUPAC Name |
methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-11-12-5-6(10)2-3-8(7)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLOOMKIIWBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)
![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)


![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)


![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)




![5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2876649.png)
![Methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2876650.png)